Cas no 117086-68-7 (1H-Indole-1-carboxamide,2,3-dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-)
117086-68-7 structure
Product Name:1H-Indole-1-carboxamide,2,3-dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-
CAS-Nr.:117086-68-7
MF:C19H27N3O
MW:313.43718457222
CID:142725
PubChem ID:71785
Update Time:2025-04-19
1H-Indole-1-carboxamide,2,3-dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Indole-1-carboxamide,2,3-dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-
- 1H-Indole-1-carboxamide,2,3-dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3...
- 3,3-Dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-1- indolinecarboxamide
- 3,3-dimethyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-2,3-dihydro-1H-indole-1-carboxamide
- BRL 46470
- 3,3-DIMETHYL-N-[(1R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL]-2H-INDOLE-1-CARBOXAMIDE
- 2,3-Dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-1H-indole-1-carboxamide
- 3,3-Dimethyl-N-1alphaH,5alphaH-tropan-3alpha-yl-1-indolinecarboxamide
- Ricasetron
- 3,3-Dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2H-indole-1-carboxamide
- 3,3-dimethyl-N-[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2H-indole-1-carboxamide
- NS00122255
- SCHEMBL21715163
- UNII-R92JB88O88
- SCHEMBL634826
- Ricasetron [INN:BAN]
- DTXSID501028553
- R92JB88O88
- AKOS040749297
- RICASETRON [INN]
- 1H-Indole-1-carboxamide, 2,3-dihydro-3,3-dimethyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, endo-
- 117086-68-7
- SCHEMBL20362251
- BRL46470
- 3,3-Dimethyl-N-((1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)indoline-1-carboxamide
- GTPL2302
- Endo-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3,3-dimethylindole-1-carboxamide
- BRL-46470
- CHEMBL2105377
- BRL46470;BRL-46470;BRL 46470
- Q7322878
- HY-101709
- CS-0021820
-
- Inchi: 1S/C19H27N3O/c1-19(2)12-22(17-7-5-4-6-16(17)19)18(23)20-13-10-14-8-9-15(11-13)21(14)3/h4-7,13-15H,8-12H2,1-3H3,(H,20,23)/t13?,14-,15+
- InChI-Schlüssel: ILXWRFDRNAKTDD-GOOCMWNKSA-N
- Lächelt: O=C(N1C2C=CC=CC=2C(C)(C)C1)NC1C[C@H]2CC[C@@H](C1)N2C
Berechnete Eigenschaften
- Genaue Masse: 313.215
- Monoisotopenmasse: 313.215
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 1
- Komplexität: 463
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 35.6A^2
- XLogP3: 3.2
Experimentelle Eigenschaften
- Dichte: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 478.4°Cat760mmHg
- Flammpunkt: 243.1°C
- Brechungsindex: 1.61
- Löslichkeit: Insuluble (8.5E-3 g/L) (25 ºC),
1H-Indole-1-carboxamide,2,3-dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]- Verwandte Literatur
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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